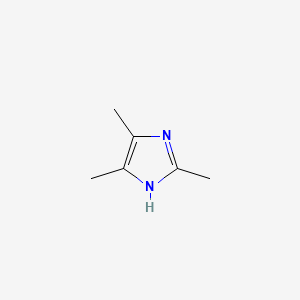

2,4,5-Trimethyl-1H-imidazole

描述

Significance of Imidazole (B134444) Frameworks in Contemporary Chemistry

Imidazole, a five-membered heterocyclic ring with two nitrogen atoms, is a cornerstone in contemporary chemistry, particularly in the realm of medicinal chemistry. mdpi.comzenodo.org This structural motif is present in a vast number of biologically active molecules and pharmaceuticals. nih.govresearchgate.net The imidazole ring's ability to act as both a hydrogen bond donor and acceptor, coupled with its aromaticity and electron-rich nature, allows it to interact with a wide range of biological targets like enzymes and receptors. nih.govnih.gov This versatility has led to the development of numerous imidazole-containing drugs with diverse therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic agents. zenodo.orgnih.gov The imidazole framework is considered a "privileged structure" in drug discovery, meaning it is a recurring molecular scaffold found in a multitude of potent and selective drugs. mdpi.comnih.gov

Historical Perspectives on Imidazole Synthesis

The history of imidazole synthesis dates back to 1858, when Heinrich Debus first prepared the parent imidazole compound. nih.govnih.govwikipedia.org His method involved the reaction of glyoxal (B1671930) and formaldehyde (B43269) in the presence of ammonia (B1221849), a synthesis that, despite its relatively low yield, is still utilized for creating certain substituted imidazoles. nih.govwikipedia.org Over the years, numerous synthetic methodologies have been developed to construct the imidazole ring system. These methods are often categorized by the number and type of bonds formed during the ring-closing process. tsijournals.com A significant advancement was the Radziszewski synthesis, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. tsijournals.com This and other methods, such as the Van Leusen imidazole synthesis, have provided chemists with a versatile toolbox for accessing a wide array of substituted imidazoles. wikipedia.org

Academic Research Landscape of Polysubstituted Imidazoles

The academic research landscape for polysubstituted imidazoles is vibrant and expansive, driven by their broad applicability in medicinal chemistry, materials science, and catalysis. researchgate.netsioc-journal.cn Researchers are continually developing novel and efficient synthetic methods to access structurally diverse imidazole derivatives. scirp.orgnih.gov These efforts often focus on multicomponent reactions, which allow for the construction of complex molecules in a single step from simple starting materials, aligning with the principles of green chemistry. scirp.orgsciepub.com Recent studies have explored the use of various catalysts, including metal-based catalysts, ionic liquids, and even environmentally benign catalysts like iodine, to facilitate the synthesis of polysubstituted imidazoles. sciepub.comacs.orgorganic-chemistry.org The functionalization of the imidazole core at its various positions allows for the fine-tuning of its electronic and steric properties, leading to the discovery of new compounds with enhanced biological activities or material properties. acs.org

Scope and Focus of Current Academic Inquiry on 2,4,5-Trimethyl-1H-imidazole

Current academic inquiry into this compound primarily revolves around its synthesis, chemical properties, and potential as a building block in the creation of more complex molecules. The synthesis of this compound can be achieved through modifications of classical imidazole syntheses, often involving the condensation of appropriate dicarbonyl compounds, aldehydes, and ammonia sources. ontosight.ai For instance, the reaction of butane-2,3-dione (diacetyl) with acetaldehyde (B116499) and an ammonia source would theoretically yield the desired trimethylated imidazole.

Research also investigates its physical and chemical properties. It is a colorless to pale yellow crystalline solid with a characteristic odor. ontosight.ai It exhibits slight solubility in water but is soluble in organic solvents like ethanol (B145695) and acetone. ontosight.ai The presence of the three methyl groups influences its reactivity and physical characteristics, such as its melting and boiling points.

Furthermore, this compound serves as a precursor in the synthesis of other compounds. For example, it can be N-alkylated to produce 1-alkyl-2,4,5-trimethyl-1H-imidazoles, which can be further investigated for their own unique properties and applications. prepchem.com While some research has touched upon its potential biological activities, including antimicrobial properties, a significant portion of the academic focus remains on its fundamental chemical characteristics and synthetic utility. ontosight.ai

Data on this compound

| Property | Value |

| Molecular Formula | C₆H₁₀N₂ |

| Molecular Weight | 110.157 g/mol |

| Melting Point | 163°C |

| Boiling Point | 291.9°C at 760 mmHg |

| Density | 1.003 g/cm³ |

| Flash Point | 149.8°C |

| CAS Number | 822-90-2 |

The data in this table is compiled from various chemical databases. chemsrc.comchemicalbook.com

Structure

3D Structure

属性

IUPAC Name |

2,4,5-trimethyl-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2/c1-4-5(2)8-6(3)7-4/h1-3H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTBPTNCGZUOCBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30231623 | |

| Record name | 2,4,5-Trimethylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30231623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

822-90-2 | |

| Record name | 2,4,5-Trimethylimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=822-90-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,5-Trimethylimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000822902 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,5-Trimethylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30231623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,5-trimethyl-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.370 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,5-TRIMETHYLIMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R42O298O4W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways for 2,4,5 Trimethyl 1h Imidazole

Conventional and Multicomponent Reaction Strategies

General principles of imidazole (B134444) synthesis are well-documented, but their specific application to 2,4,5-trimethyl-1H-imidazole is not explicitly detailed.

Debus-Radziszewski Type Condensations

Synthesis of Substituted this compound Hydrochlorides

There is a significant lack of information regarding the synthesis of the hydrochloride salt of this compound. Methodologies for the formation of imidazole salts are generally known, but specific procedures, characterization data, or research findings pertaining to this particular compound are not described in the reviewed literature.

Formation via Maillard Reaction Pathways

The Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars, is known to produce various heterocyclic compounds, including imidazoles. Research in this area has confirmed the formation of methyl-substituted imidazoles, such as 2-methylimidazole (B133640) and 4(5)-methylimidazole, from precursors like methylglyoxal and acetaldehyde (B116499) in the presence of ammonia (B1221849). However, the specific pathways and conditions leading to the formation of this compound as a Maillard reaction product are not well-defined in the available scientific reports.

Catalytic Approaches in Imidazole Ring Formation

Catalysis plays a crucial role in modern organic synthesis, and the formation of the imidazole ring is no exception.

Lewis Acid Catalysis (e.g., ZrCl₄, InCl₃)

Lewis acids catalyze the synthesis of imidazoles by coordinating to the carbonyl oxygen atoms, which enhances their electrophilicity and facilitates the condensation reactions.

Zirconium(IV) chloride (ZrCl₄): ZrCl₄ is an efficient Lewis acid catalyst for the synthesis of 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles. ias.ac.in The reaction can proceed at room temperature with high yields.

Indium(III) chloride (InCl₃): InCl₃·3H₂O is another effective catalyst for the one-pot synthesis of 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles. dntb.gov.ua

Heterogeneous Catalysis

Heterogeneous catalysts offer significant advantages, including ease of separation from the reaction mixture, potential for recycling, and often milder reaction conditions.

A novel polymeric catalyst, poly(2-acrylamido-2-methyl propane sulfonic acid-co-acrylic acid) [poly(AMPS-co-AA)], has been used for the efficient synthesis of 2,4,5-trisubstituted imidazoles under solvent-free conditions. ias.ac.inresearchgate.net This method provides high yields, shorter reaction times, and easy work-up. ias.ac.inresearchgate.net The catalyst is reusable and was employed for three consecutive reactions without a significant loss in its efficiency. ias.ac.in

Table 2: Poly(AMPS-co-AA) Catalyzed Synthesis of 2,4,5-Triaryl-1H-imidazoles

| Reactants | Catalyst | Condition | Time | Yield (%) |

|---|

This table is based on data for the synthesis of various 2,4,5-triaryl-1H-imidazoles as representative examples.

Silica-supported sodium bisulfate (SiO₂-NaHSO₄) is a heterogeneous catalyst used for the synthesis of 2,4,5-triaryl-1H-imidazoles under solvent-free conditions. academie-sciences.fr This solid acid catalyst is easily prepared, inexpensive, and can be removed by simple filtration. The use of SiO₂-NaHSO₄ offers short reaction times, cleaner reactions, and an easy work-up. academie-sciences.fr

Ionic liquids (ILs) have been used both as solvents and catalysts in the synthesis of 2,4,5-trisubstituted imidazoles. The use of acidic ionic liquids can promote the reaction efficiently. researchgate.net Furthermore, immobilizing ionic liquids on a solid support, such as silica (B1680970) or magnetic nanoparticles, creates a heterogeneous catalyst that combines the advantages of ILs with ease of recovery and reusability. nih.govmdpi.com For instance, a Brønsted acidic dicationic ionic liquid immobilized on silica-coated iron oxide nanoparticles has been developed as an efficient and magnetically recoverable catalyst for organic synthesis. mdpi.com

Biomass-Derived Catalysts (e.g., Plant Extracts)

The principles of green chemistry have spurred the development of synthetic methods that utilize natural and renewable resources. In the synthesis of substituted imidazoles, biomass-derived materials, particularly plant extracts, have been successfully employed as catalysts. These biocatalysts are attractive due to their low cost, biodegradability, and non-toxic nature.

One approach involves the direct use of aqueous plant extracts as the catalytic medium. For instance, lemon juice has been utilized as an effective biocatalyst for the one-pot, three-component condensation reaction of benzil (B1666583), an aromatic aldehyde, and ammonium (B1175870) acetate (B1210297) to produce 2,4,5-triaryl-1H-imidazoles. jipbs.comresearchgate.net Similarly, an aqueous extract from Syzygium cumini (Java plum) seeds has been successfully used as a green catalyst for the same type of reaction, providing high yields in short reaction times. rasayanjournal.co.in

A second strategy involves using plant extracts as reducing and capping agents for the green synthesis of metallic nanoparticles, which then serve as the active catalyst. For example, Cr₂O₃ nanoparticles have been prepared using Zingiber officinal (ginger) extract. nih.govresearchgate.net These nanoparticles then act as efficient heterogeneous Lewis acid catalysts in the microwave-assisted synthesis of polysubstituted imidazoles. Other extracts, such as those from Petasites hybridus rhizome or Clover Leaf, have been used to produce magnetic iron oxide nanoparticles that also catalyze imidazole synthesis. researchgate.net

Table 1: Examples of Biomass-Derived Catalysts in Imidazole Synthesis

| Catalyst Source | Catalyst Type | Application | Reference |

|---|---|---|---|

| Lemon Juice | Direct Biocatalyst | Three-component synthesis of 2,4,5-triaryl-1H-imidazoles | jipbs.comresearchgate.net |

| Syzygium cumini Seed | Direct Biocatalyst | Three-component synthesis of 2,4,5-triaryl-1H-imidazoles | rasayanjournal.co.in |

| Zingiber officinal Extract | Green Synthesis of Cr₂O₃ NPs | Microwave-assisted synthesis of polysubstituted imidazoles | nih.govresearchgate.net |

| Clover Leaf Extract | Green Synthesis of Fe₃O₄-MNPs | Multicomponent synthesis of imidazole derivatives | researchgate.net |

Metal-Catalyzed Cyclization and Coupling Reactions

Metal catalysts offer powerful and versatile routes to imidazole synthesis, enabling highly efficient cyclization and coupling reactions under various conditions. Gold, copper, and ruthenium catalysts, in particular, have been explored for their unique reactivity in forming the imidazole core.

Gold-Catalyzed Approaches

Gold catalysis, particularly utilizing Au(I) complexes, is a modern tool for the synthesis of various heterocyclic compounds. In the context of imidazoles, gold catalysts can activate alkynes toward nucleophilic attack. A key pathway involves the formation of α-imino gold carbene intermediates. dntb.gov.ua These highly reactive species can undergo an intramolecular capture process to regioselectively produce substituted imidazoles. While this methodology is established for forming substituted imidazole rings, the reaction pathways can be complex. dntb.gov.ua

Copper-Catalyzed Methods

Copper catalysts are widely used for the synthesis of polysubstituted imidazoles due to their efficiency, low cost, and versatile reactivity. Various forms of copper have been employed, including copper(I) salts like CuI, copper(II) complexes, and heterogeneous copper nanoparticles. rsc.orgresearchgate.netnih.govresearchgate.net These catalysts are highly effective in promoting the one-pot, three-component reaction between a 1,2-dicarbonyl compound (like biacetyl for the target molecule), an aldehyde, and ammonium acetate. rsc.org Copper-catalyzed methods are noted for affording excellent yields in short reaction times under relatively simple conditions. rsc.orgresearchgate.net

Table 2: Selected Copper Catalysts for Imidazole Synthesis

| Catalyst | Reactants | Key Features | Reference |

|---|---|---|---|

| CuI | Benzoin (B196080), Aldehyde, NH₄OAc | Good yields, short reaction times. | rsc.org |

| Copper Nanoparticles (Cu NPs) | Benzil, Aldehyde, NH₄OAc | Extremely efficient, simple operation, catalyst is reusable. | researchgate.net |

| Cu(phen)Cl₂ | L-histidine, Aldehyde, Benzylidenehydrazine | Effective for Mannich base technique to produce imidazole derivatives. | nih.gov |

| Dichloridobis[1-(2,4,6-trimethylphenyl)-1H-imidazole-κN³]copper(II) | 1-mesityl-1H-imidazole, CuCl₂ | Synthesis of a specific copper-imidazole complex. | nih.gov |

Non-Catalytic and Activated Intermediate Strategies

Beyond catalyzed reactions, the synthesis of this compound can be achieved through strategies that rely on the inherent reactivity of the starting materials and the specific roles of certain reagents.

Role of Ammonium Acetate as Ammonia Source

Ammonium acetate is a cornerstone reagent in the most common synthetic routes to 2,4,5-trisubstituted imidazoles, including the Radziszewski synthesis. echemcom.comsciepub.comias.ac.in Its primary and indispensable function is to serve as the source of ammonia, which provides both nitrogen atoms required for the formation of the imidazole ring. rsc.orgsciepub.com

Beyond its role as a reagent, ammonium acetate often plays a dual role as a catalyst. echemcom.comsamipubco.comresearchgate.net It is proposed that during the reaction, ammonium acetate can decompose into ammonia and acetic acid. echemcom.comresearchgate.net The in situ generated acetic acid can then catalyze the condensation steps of the reaction. Research has shown that increasing the molar ratio of ammonium acetate can significantly accelerate the reaction rate, even in the absence of any other auxiliary catalyst. echemcom.comsapub.org This finding indicates that the efficiency of many reported catalytic systems may be partly attributed to the high concentration of ammonium acetate used in the reaction medium. echemcom.comsamipubco.com

Reactions Involving α-Aminooximes and Orthoesters

A comprehensive review of scientific literature does not reveal a well-established or general synthetic pathway for this compound that proceeds through the direct reaction of α-aminooximes and orthoesters. While orthoesters, such as triethyl orthoformate, are known reagents in the synthesis of various heterocyclic compounds, often serving as a one-carbon source for cyclization, their specific reaction with α-aminooximes to form the imidazole core is not widely documented. The standard and more prevalent methods for imidazole synthesis typically involve the condensation of α-dicarbonyl compounds, aldehydes, and ammonia sources. Therefore, this particular synthetic route is considered neither common nor extensively characterized for the preparation of this compound.

Cyclizations Involving Imines and Ylides

A significant method for the synthesis of imidazoles that involves the cyclization of imines and ylide precursors is the Van Leusen imidazole synthesis. organic-chemistry.orgnih.gov This reaction provides a versatile route to various substituted imidazoles through a [3+2] cycloaddition mechanism. The key reagents are an aldimine and tosylmethyl isocyanide (TosMIC), which serves as a stabilized carbanion (ylide equivalent) upon deprotonation. organic-chemistry.orgorganic-chemistry.org

The general mechanism begins with the formation of an aldimine, which can be pre-formed or generated in situ from the condensation of an aldehyde and a primary amine. organic-chemistry.org A base is then used to deprotonate the active methylene group of TosMIC, creating a nucleophilic anion. This anion attacks the electrophilic carbon of the imine double bond. The subsequent step involves an intramolecular cyclization (a 5-endo-trig ring closure) to form a five-membered dihyroimidazole intermediate. The final step is the elimination of p-toluenesulfinic acid, which drives the aromatization of the ring to yield the stable imidazole product. nih.govtsijournals.com

The Van Leusen three-component reaction (vL-3CR) is an extension of this method where the aldehyde, amine, and TosMIC are combined in a single pot. organic-chemistry.org While this methodology is robust, literature examples predominantly describe the synthesis of aryl-substituted imidazoles. The synthesis of fully alkyl-substituted imidazoles, such as this compound, via this route is less common.

However, variations of the reaction demonstrate its applicability to the formation of alkyl-substituted imidazoles. For instance, the reaction of an enamine, a tautomer of an imine, with TosMIC has been shown to produce a 1,4-disubstituted 5-methylimidazole. nih.gov This indicates the potential for adapting the Van Leusen synthesis for compounds like this compound, although a specific, optimized procedure is not prominently featured in the literature. To synthesize this compound, one would theoretically start with an N-substituted acetaldimine and a TosMIC derivative substituted at the methylene carbon, such as 1-(tosylmethyl)ethyl isocyanide.

Below is a table summarizing the general scope of the Van Leusen imidazole synthesis based on typical substrates found in research.

| Aldehyde Component | Amine Component | TosMIC Reagent | Resulting Imidazole Product Type | Reference |

|---|---|---|---|---|

| Aromatic Aldehyde (e.g., Benzaldehyde) | Primary Amine (e.g., Aniline) | Tosylmethyl isocyanide (TosMIC) | 1,5-Diaryl-1H-imidazole | organic-chemistry.org |

| Pyruvaldehyde | Primary Amine | Aryl-substituted TosMIC | 1,4,5-Trisubstituted imidazole | nih.govtsijournals.com |

| 2-Indolecarboxaldeyde | Benzylamine | Tosylmethyl isocyanide (TosMIC) | Indole-imidazole derivative | nih.gov |

| Aliphatic Aldehyde | Aliphatic Amine | Tosylmethyl isocyanide (TosMIC) | 1,5-Dialkyl-1H-imidazole | nih.gov |

Chemical Reactivity and Advanced Transformations of 2,4,5 Trimethyl 1h Imidazole Derivatives

N-Alkylation and N-Derivatization Reactions

The presence of an acidic proton on the N-1 nitrogen atom makes 2,4,5-trimethyl-1H-imidazole readily amenable to N-alkylation and other N-derivatization reactions. This process is fundamental for synthesizing 1,2,4,5-tetrasubstituted imidazoles, which are precursors to various functional materials and N-heterocyclic carbene (NHC) ligands. The reaction typically proceeds via the deprotonation of the imidazole (B134444) N-H group by a base to form an imidazolate anion, which then acts as a nucleophile, attacking an alkylating or other electrophilic agent.

The choice of reaction conditions, including the base, solvent, and temperature, is crucial for achieving high yields and regioselectivity, although for the symmetrically substituted this compound, alkylation occurs at the N-1 position. Studies on analogous substituted imidazoles demonstrate that combinations like potassium carbonate (K2CO3) in acetonitrile (B52724) or sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) are effective. derpharmachemica.comnih.gov Heating the reaction mixture can significantly improve the reaction rate and yield. derpharmachemica.comresearchgate.net

Detailed research findings on the N-alkylation of substituted imidazoles show a dependence on the strength of the base and the polarity of the solvent. For instance, the use of K2CO3 in a polar aprotic solvent like acetonitrile at elevated temperatures (e.g., 60°C) has been shown to produce N-alkylated derivatives in good to excellent yields (66-85%). derpharmachemica.com

| Alkylating Agent | Base | Solvent | Temperature (°C) | Typical Yield (%) |

| Alkyl Halide (e.g., R-Br, R-I) | K₂CO₃ | Acetonitrile | 60 | 65-85 |

| Alkyl Halide (e.g., R-Br, R-I) | NaH | THF | 20-50 | >90 |

| Dialkyl Carbonate (e.g., (RO)₂CO) | DBU | Toluene | 80-140 | ~90 |

| Alkyl Tosylate (R-OTs) | Cs₂CO₃ | DMF | 20 | Variable |

This table presents representative data for N-alkylation reactions on substituted imidazole cores based on established methodologies. derpharmachemica.comnih.govgoogle.com

Electrophilic Aromatic Substitution on the Imidazole Ring (e.g., Nitration)

The imidazole ring is generally susceptible to electrophilic attack due to its π-electron-rich nature. globalresearchonline.netslideshare.net Electrophilic substitution typically occurs at the C4 or C5 positions. uobabylon.edu.iq However, in this compound, these positions are blocked by methyl groups. In such cases where the C4 and C5 positions are occupied, electrophilic substitution is directed to the C2 position. uobabylon.edu.iq

Nitration is a classic example of electrophilic aromatic substitution. The reaction of this compound with a nitrating mixture, typically a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄), is expected to yield 2-nitro-4,5-dimethyl-1H-imidazole. The sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. slideshare.net

The reaction mechanism involves the attack of the imidazole ring's π-electron system on the nitronium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized cationic intermediate known as an arenium ion or sigma complex. A subsequent deprotonation step, typically by a weak base like water or the bisulfate ion (HSO₄⁻), restores the aromaticity of the ring, resulting in the final nitro-substituted product. The synthesis of 2-nitroimidazoles from imidazole precursors can be challenging and may require specific conditions to achieve good yields. google.compatsnap.com

Prototropic Tautomerism Studies in Solution and Solid State

This compound exhibits annular tautomerism, a specific form of prototropic tautomerism where a proton migrates between the two nitrogen atoms of the heterocyclic ring. researchgate.netresearchgate.net This process results in two tautomeric forms that are in dynamic equilibrium.

For this compound, the molecule is symmetrical with respect to the C2-axis. Consequently, the migration of the proton from N-1 to N-3 results in a molecule that is chemically identical and indistinguishable from the original. This type of tautomerism is referred to as degenerate.

Degenerate prototropic tautomerism in this compound.

In both solution and the solid state, this rapid proton exchange occurs. In solution, the process can be studied using Nuclear Magnetic Resonance (NMR) spectroscopy, where the chemical environments of the C4 and C5 carbons (and their attached methyl groups) would appear averaged due to the fast proton transfer. In the solid state, X-ray crystallography can reveal the position of the proton. The presence of intermolecular hydrogen bonding in the crystal lattice can influence the tautomeric equilibrium, sometimes favoring one form, though in this symmetrical case, disorder in the proton's position is often observed. mdpi.comreading.ac.uk

Reactivity of Specific Ring Positions (e.g., H-2 Acidity)

The prompt's reference to "H-2 Acidity" pertains to the proton at the C2 position. In the case of this compound, the C2 position is substituted with a methyl group, and therefore, there is no C2-H proton. The most significant acidic site in the molecule is the proton attached to the N-1 nitrogen atom.

The acidity of this N-H proton is a defining characteristic of the compound's reactivity. The pKa of the N-H proton in an unsubstituted imidazole is approximately 14.5, making it slightly more acidic than alcohols. reddit.com This acidity is sufficient for the proton to be removed by moderately strong bases, such as alkali metal carbonates or hydrides, to generate the corresponding imidazolate anion. This anion is a potent nucleophile and is the key intermediate in the N-alkylation and N-derivatization reactions discussed in section 3.1. The electron-donating nature of the three methyl groups on the ring slightly increases the electron density on the nitrogen atoms, which would be expected to make the N-H proton slightly less acidic compared to unsubstituted imidazole, thus marginally increasing its pKa.

Synthetic Routes to Complex Imidazole Architectures

Substituted imidazoles like this compound serve as versatile building blocks for the construction of more complex molecular architectures. These architectures are relevant in fields ranging from medicinal chemistry to materials science and catalysis.

One of the most direct routes to complex structures is through the N-derivatization reactions described previously. By introducing functionalized alkyl or aryl groups at the N-1 position, a wide array of complex molecules can be accessed. For example, attaching a polymerizable group allows for incorporation into larger macromolecular structures, while adding a chiral auxiliary can lead to applications in asymmetric catalysis.

Furthermore, this compound and its N-substituted derivatives can act as ligands in coordination chemistry. The lone pair of electrons on the pyridine-type nitrogen (N-3) can coordinate to a wide variety of transition metals, forming stable complexes. wikipedia.org These metal complexes have applications in catalysis, sensing, and as functional materials.

Multi-component reactions (MCRs) are a powerful tool in modern organic synthesis for building molecular complexity in a single step. isca.mersc.org While MCRs are often used to construct the imidazole ring itself, rsc.orgtandfonline.comresearchgate.net a pre-formed, functionalized imidazole can also participate in subsequent transformations to build even more elaborate structures. The functional groups introduced via N-alkylation can contain reactive handles (e.g., esters, alkynes, or halides) that allow for further synthetic manipulations, such as cross-coupling reactions or click chemistry, thereby providing access to a vast chemical space from a simple trimethylated imidazole core.

Spectroscopic and Structural Characterization Methodologies for 2,4,5 Trimethyl 1h Imidazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for investigating the structure of 2,4,5-trimethyl-1H-imidazole in both solution and the solid state. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H, ¹³C, and ¹⁵N, researchers can deduce a wealth of structural and dynamic information.

Proton (¹H) NMR spectroscopy provides information about the chemical environment of the hydrogen atoms within the this compound molecule. The spectrum typically displays distinct signals for the N-H proton and the protons of the three methyl groups.

The chemical shift of the N-H proton can be sensitive to solvent, concentration, and temperature, often appearing as a broad signal due to exchange processes. The methyl protons at positions 2, 4, and 5 give rise to sharp singlet signals. The integration of these signals corresponds to the number of protons in each group (1H for N-H and 3H for each CH₃).

Table 1: Representative ¹H NMR Chemical Shift Data for this compound and Related Compounds

| Compound | Solvent | N-H (ppm) | 2-CH₃ (ppm) | 4-CH₃ (ppm) | 5-CH₃ (ppm) |

| This compound | CDCl₃ | ~10-12 (broad) | ~2.2 | ~2.0 | ~2.0 |

| 2,4,5-Triphenyl-1H-imidazole | DMSO-d₆ | 12.69 | - | - | - |

| 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole | DMSO-d₆ | 12.64 | - | - | - |

Note: Chemical shifts are approximate and can vary based on experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The spectrum of this compound shows distinct signals for the three imidazole (B134444) ring carbons (C2, C4, and C5) and the carbons of the three methyl groups.

The chemical shifts of the ring carbons are indicative of their electronic environment. C2, being situated between two nitrogen atoms, typically resonates at a lower field (higher ppm value) compared to C4 and C5. The methyl carbons appear at higher fields (lower ppm values).

Table 2: Representative ¹³C NMR Chemical Shift Data for this compound and Related Compounds

| Compound | Solvent | C2 (ppm) | C4 (ppm) | C5 (ppm) | 2-CH₃ (ppm) | 4-CH₃ (ppm) | 5-CH₃ (ppm) |

| This compound | CDCl₃ | ~145 | ~125 | ~125 | ~14 | ~11 | ~11 |

| 2,4,5-Triphenyl-1H-imidazole | DMSO-d₆ | 145.5 | 137.1 | 128.7 | - | - | - |

| 2-(4-Methylphenyl)-4,5-diphenyl-1H-imidazole | DMSO-d₆ | 146.36 | 136.85 | 136.51 | 21.34 | - | - |

Note: Chemical shifts are approximate and can vary based on experimental conditions.

Nitrogen-15 (¹⁵N) NMR spectroscopy is a valuable tool for directly probing the nitrogen atoms in the imidazole ring. Due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N isotope, specialized techniques or isotopically enriched samples are often required. The chemical shifts of the nitrogen atoms are highly sensitive to their hybridization state and involvement in hydrogen bonding and tautomeric exchange. In cases of rapid proton exchange between the two nitrogen atoms, an averaged signal may be observed.

Two-dimensional (2D) NMR techniques are instrumental in unambiguously assigning the ¹H and ¹³C NMR signals and elucidating the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons, typically over two or three bonds. For this compound, COSY can show weak long-range couplings between the methyl protons and the ring protons.

HETCOR (Heteronuclear Correlation) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of directly bonded protons and carbons. For instance, it would show correlations between the protons of each methyl group and their corresponding carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds). It is crucial for establishing the connectivity of the entire molecule by, for example, showing correlations from the methyl protons to the ring carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. libretexts.org It can be used to confirm the relative positions of the methyl groups on the imidazole ring. libretexts.org

In the solid state, the molecular motion of this compound is restricted, which can slow down or stop the prototropic tautomerism that occurs in solution. Solid-state NMR, particularly Cross-Polarization Magic-Angle Spinning (CPMAS) NMR, is a powerful technique to study this phenomenon. beilstein-journals.org By observing the ¹³C and ¹⁵N signals in the solid state, it is possible to distinguish between the two tautomers, as the chemical shifts of the ring carbons and nitrogens will be different for each form. beilstein-journals.orgbeilstein-journals.org This allows for the characterization of the preferred tautomer in the crystalline state.

Dynamic NMR (DNMR) spectroscopy is used to study the kinetics of intramolecular processes that occur on the NMR timescale, such as the prototropic tautomerism in this compound. researchgate.net By monitoring the NMR spectra at different temperatures, the rate of proton exchange between the two nitrogen atoms can be determined. At low temperatures, the exchange is slow, and separate signals for the two tautomers may be observed. As the temperature increases, the exchange rate increases, causing the signals to broaden and eventually coalesce into a single averaged signal. By analyzing the line shapes of the signals at different temperatures, the activation energy and other kinetic parameters for the tautomerization process can be calculated.

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy

Key vibrational modes anticipated for this compound include N-H stretching, C-H stretching of the methyl groups and the imidazole ring, C=N and C=C stretching within the imidazole ring, and various bending vibrations. The N-H stretching vibration is typically observed as a broad band in the region of 3200-3500 cm⁻¹. The C-H stretching vibrations from the methyl groups are expected around 2850-3000 cm⁻¹. The stretching vibrations of the imidazole ring (C=N and C=C) would likely appear in the 1450-1650 cm⁻¹ region.

Table 1: Expected FTIR Vibrational Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| N-H Stretch | 3200-3500 | Imidazole Ring |

| C-H Stretch (Methyl) | 2850-3000 | -CH₃ |

| C=N Stretch | 1600-1650 | Imidazole Ring |

| C=C Stretch | 1450-1550 | Imidazole Ring |

| C-H Bend (Methyl) | 1375-1450 | -CH₃ |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. While a dedicated Raman spectrum for this compound is not publicly available, analysis of similar molecules like 1- and 2-methylimidazole (B133640) can provide insights into the expected Raman shifts researchgate.net. The symmetric vibrations of the imidazole ring and the methyl groups would be expected to produce strong signals. For instance, the ring breathing modes of the imidazole core are typically prominent in the Raman spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of ultraviolet and visible light. The imidazole ring contains π-electrons that can be excited to higher energy orbitals. The UV-Vis spectrum of imidazole itself shows a characteristic absorption peak around 209 nm mdpi.com. The presence of methyl substituents on the imidazole ring in this compound is expected to cause a slight red shift (bathochromic shift) of this absorption maximum due to the electron-donating nature of the alkyl groups.

Table 2: Expected UV-Vis Absorption for this compound

| Electronic Transition | Expected λmax (nm) | Chromophore |

|---|

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and elucidating its structure through fragmentation analysis. For this compound (C₆H₁₀N₂), the exact molecular weight is 110.0844 g/mol nih.gov.

In a mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of 110. The fragmentation pattern would provide further structural information. Common fragmentation pathways for imidazole derivatives involve the cleavage of the ring or the loss of substituents. While a detailed experimental fragmentation pattern for this compound is not available, general principles of mass spectrometry suggest potential fragmentation pathways. For instance, the loss of a methyl radical (•CH₃) would result in a fragment ion at m/z 95. Further fragmentation could involve the cleavage of the imidazole ring.

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z | Ion | Description |

|---|---|---|

| 110 | [C₆H₁₀N₂]⁺• | Molecular Ion (M⁺) |

X-ray Diffraction (XRD) for Single Crystal Structural Analysis

X-ray diffraction on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule and the packing of molecules in a crystal lattice.

Single Crystal X-ray Diffraction (SCXRD)

To date, the single crystal structure of this compound has not been reported in the Cambridge Structural Database. However, the crystal structures of numerous other substituted imidazole derivatives have been determined, providing a basis for understanding the likely structural features of this compound. These studies reveal that the imidazole ring is planar. In the solid state, it is highly probable that intermolecular hydrogen bonding involving the N-H group of the imidazole ring would be a significant feature of the crystal packing. The precise bond lengths, bond angles, and crystal system would require experimental determination through SCXRD analysis.

Polymorphism Studies via X-ray Techniques

An extensive review of scientific literature reveals a notable absence of dedicated studies on the polymorphism of this compound investigated through X-ray techniques. While the principles of X-ray diffraction and crystallography are fundamental in the characterization of different polymorphic forms of chemical compounds, specific research applying these methods to this compound has not been prominently reported.

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical area of study in materials science and pharmaceuticals, as different polymorphs can exhibit distinct physical and chemical properties. X-ray diffraction, particularly single-crystal and powder X-ray diffraction, stands as the definitive method for elucidating the three-dimensional atomic arrangement within a crystal lattice, thereby identifying and differentiating polymorphs.

Despite the importance of such studies, the scientific community has yet to publish research that specifically details the existence of polymorphs for this compound. Consequently, there is no available crystallographic data, such as unit cell parameters, space groups, or atomic coordinates, that would describe different polymorphic forms of this compound. The lack of such foundational research means that no comparative analysis of potential polymorphs' structural characteristics can be provided at this time.

Future research endeavors may focus on systematically exploring the crystallization of this compound under a variety of conditions (e.g., different solvents, temperatures, and pressures) to induce the formation of potential polymorphs. Subsequent analysis using X-ray diffraction techniques would be essential to confirm their existence and to characterize their crystal structures in detail. Such studies would contribute valuable knowledge to the solid-state chemistry of imidazole derivatives.

Applications in Advanced Chemical Fields Excluding Biological/medical Properties

Role as Chemical Intermediates in Organic Synthesis

Substituted imidazoles, including 2,4,5-trimethyl-1H-imidazole, are significant intermediates in the synthesis of more complex molecules. The imidazole (B134444) core is a common scaffold used in the development of a wide range of organic compounds. The synthesis of 2,4,5-trisubstituted imidazoles is often achieved through multi-component reactions (MCRs), which are efficient one-pot processes that combine three or more reactants. ias.ac.in These reactions are valued for their high atom economy and ability to generate molecular diversity from simple, readily available starting materials. ias.ac.in

For instance, the most common route involves the condensation of a 1,2-dicarbonyl compound (like benzil), an aldehyde, and an ammonia (B1221849) source (such as ammonium (B1175870) acetate). ias.ac.inrasayanjournal.co.inresearchgate.netumsida.ac.id The versatility of this synthesis allows for the introduction of various substituents at the 2, 4, and 5 positions of the imidazole ring, leading to a vast library of derivatives. These derivatives then serve as key intermediates for constructing larger, functional molecules, including ligands for metal complexes and materials with specific electronic properties. researchgate.net The development of efficient synthetic routes, often employing novel catalysts, underscores the importance of these compounds as foundational building blocks in modern organic chemistry. ias.ac.inresearchgate.netresearchgate.net

Coordination Chemistry and Ligand Design

The imidazole ring is a fundamental structural unit in coordination chemistry due to the presence of two nitrogen donor atoms. researchgate.net This allows imidazole and its derivatives to act as excellent ligands, forming stable complexes with a wide variety of metal ions. researchgate.netresearchgate.net

Imidazole Derivatives as Ligands in Metal Complex Formation

Imidazole derivatives are highly effective ligands for transition metals. wikipedia.org The imine nitrogen atom (N3) of the imidazole ring, being more basic, readily donates its lone pair of electrons to form a coordinate bond with a metal ion. wikipedia.orgjocpr.com The resulting metal complexes have diverse geometries and properties, which are influenced by the metal ion, the substituents on the imidazole ring, and the other ligands present.

Homoleptic octahedral complexes, where six imidazole ligands surround a central metal ion, have been characterized for several divalent cations like Fe²⁺, Co²⁺, Ni²⁺, and Zn²⁺. wikipedia.org Other geometries, such as square planar for Cu²⁺ and Pt²⁺, and tetrahedral for Zn²⁺, are also common. wikipedia.orgjocpr.com The specific substituents on the imidazole ring, such as the methyl groups in this compound, can influence the steric and electronic properties of the ligand, thereby fine-tuning the characteristics of the resulting metal complex.

| Metal Ion | Example Complex Formula | Observed Geometry | Reference |

|---|---|---|---|

| Cr³⁺ | [Cr(IM)₄(H₂O)₂]³⁺ | Octahedral | azjournalbar.com |

| Co²⁺ | [Co(IM)₆]²⁺ | Octahedral | wikipedia.orgazjournalbar.com |

| Ni²⁺ | [Ni(La-d)₂Cl₂] | Tetrahedral | jocpr.com |

| Cu²⁺ | [Cu(La-d)₂Cl₂] | Square Planar | jocpr.com |

| Zn²⁺ | [Zn(IM)₂(H₂O)₂] | Tetrahedral | azjournalbar.com |

Construction of Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. Imidazole and its derivatives are widely used as linkers or modulators in the synthesis of MOFs. researchgate.netnih.gov Their ability to bridge metal centers helps in the formation of robust, porous frameworks with high surface areas. mdpi.comresearchgate.net

Imidazole-based ligands can be designed with additional functional groups, such as carboxylates, to create multi-topic linkers that form extended 3D networks. mdpi.comfau.de The resulting MOFs can have tailored pore sizes and chemical environments, making them suitable for applications like gas storage and separation. mdpi.com For example, an imidazole-functionalized MOF, HBU-166, has been synthesized and shown to have good stability and ligand-based luminescence. researchgate.net Furthermore, incorporating imidazole molecules into existing MOFs, either through coordination to the metal nodes or physical adsorption within the pores, can significantly alter the material's properties, such as proton conductivity. nih.gov

Exploration of Diverse Coordination Modes

The imidazole moiety can coordinate to metal centers in several ways. The most common mode is as a monodentate ligand through the tertiary nitrogen atom, which possesses a lone pair of electrons available for bonding. jocpr.comazjournalbar.com In this mode, the M-N(imidazole) bond allows for free rotation. wikipedia.org

Deprotonation of the N-H group on the imidazole ring leads to the formation of an imidazolate anion. This imidazolate can then act as a bridging ligand, connecting two metal centers and facilitating the formation of polynuclear complexes or extended network structures like MOFs. wikipedia.org Additionally, imidazole ligands can be isomers of N-heterocyclic carbenes (NHCs), and in some cases, a coordinated imidazole can rearrange to form an NHC complex, opening up different catalytic possibilities. wikipedia.org

Catalysis (excluding biological catalysis mechanisms of the compound itself)

The imidazole nucleus is not only a structural component but also an active participant in catalysis, particularly in the field of organocatalysis.

Organocatalysis Involving Imidazole Moieties

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. Imidazole and its derivatives can function as effective organocatalysts due to their unique combination of acidic (N-H proton) and basic (lone pair on the imine nitrogen) sites. ias.ac.in This amphoteric nature allows the imidazole ring to activate substrates through hydrogen bonding or proton transfer. ias.ac.in

| Reaction Type | Role of Imidazole | Example | Reference |

|---|---|---|---|

| Ester Hydrolysis | Organocatalyst | Hydrolysis of acetylthiocholine | researchgate.net |

| Multi-component Synthesis | Organocatalyst | Synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones | ias.ac.in |

| CO₂ Utilization | Functional group in MOF catalyst | Cyclic carbonate formation from CO₂ and epoxides | soton.ac.uk |

| Knoevenagel Condensation | Functional group in MOF catalyst | Reaction catalyzed by 2-methylimidazole (B133640) modified MOF-5 | rsc.org |

Applications in Material Science

The unique chemical structure of this compound has prompted investigations into its potential use in the development of advanced materials, particularly in the realm of renewable energy and functional materials.

Dyes for Solar Cells:

Theoretical studies have highlighted the potential of this compound as a component in dye-sensitized solar cells (DSSCs). A computational study employing Density Functional Theory (DFT) investigated the geometric, electronic, and photophysical properties of several methyl-imidazole derivatives, including this compound (designated as M4 in the study). researchgate.netresearchgate.net The research focused on the frontier molecular orbitals (FMOs), HOMO-LUMO energy gap, and other quantum chemical parameters to assess the suitability of these compounds as components of dyes in solar cells. researchgate.netresearchgate.net

The outcomes of such theoretical investigations are crucial in the initial stages of designing novel, efficient, and cost-effective materials for solar energy conversion. The electronic properties of the imidazole ring, modified by the presence of trimethyl groups, can be tailored to influence the light-harvesting efficiency and electron transfer dynamics within a DSSC.

Interestingly, this compound can be formed from the self-condensation of acetonitrile (B52724), a common solvent used as an electrolyte in dye-sensitized solar cells. ntnu.nosci-hub.se This reaction highlights a potential synthetic route and an intriguing connection between a component of the electrolyte and a potential dye constituent.

Functional Materials:

The versatile structure of the imidazole ring allows for its incorporation into a variety of functional materials. The pyrolysis of this compound in the presence of chloroform has been shown to yield a mixture of chlorinated trimethyl-substituted pyrimidines and pyrazines. thieme-connect.de This reactivity opens avenues for the synthesis of novel heterocyclic compounds that can serve as building blocks for more complex functional materials with specific electronic or optical properties.

Stabilizers for Solvents

The stability of industrial solvents is a critical factor in many chemical processes. While direct experimental studies on the use of this compound as a primary solvent stabilizer are not extensively documented in the reviewed literature, its chemical properties suggest a potential role in this area. The formation of this compound from acetonitrile under certain conditions suggests a degree of stability and the ability to exist in equilibrium in a solvent environment. ntnu.nosci-hub.se

Further research is necessary to fully elucidate the practical applications and mechanisms of this compound as a stabilizing agent for various industrial solvents.

Corrosion Inhibition in Metalworking Fluids

The prevention of corrosion is a major concern in metalworking processes, where fluids are used for lubrication and cooling. Imidazole derivatives have been recognized for their potential as corrosion inhibitors.

Recent computational research has specifically investigated the corrosion inhibition properties of this compound. researchgate.netresearchgate.netscilit.com A study utilizing Density Functional Theory (DFT) explored the quantum chemical properties of this molecule to predict its effectiveness as a corrosion inhibitor. researchgate.netresearchgate.netscilit.com Such theoretical studies help in understanding the mechanism of inhibition, which often involves the adsorption of the inhibitor molecule onto the metal surface, forming a protective layer that prevents contact with corrosive agents.

The key parameters calculated in these studies include the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the dipole moment. These parameters provide insights into the molecule's ability to donate or accept electrons and to adsorb onto a metal surface.

| Parameter | Significance in Corrosion Inhibition |

|---|---|

| HOMO Energy | Higher values indicate a greater tendency to donate electrons to the vacant d-orbitals of the metal, enhancing adsorption. |

| LUMO Energy | Lower values suggest a greater ability to accept electrons from the metal surface, strengthening the inhibitor-metal bond. |

| HOMO-LUMO Energy Gap (ΔE) | A smaller energy gap generally correlates with higher inhibition efficiency, as it implies easier polarization of the molecule and stronger adsorption. |

| Dipole Moment (μ) | A higher dipole moment can increase the adsorption of the inhibitor on the metal surface through electrostatic interactions. |

While these computational findings are promising, experimental validation is crucial to confirm the efficacy of this compound as a corrosion inhibitor in practical metalworking fluid formulations.

Green Chemistry Principles in 2,4,5 Trimethyl 1h Imidazole Synthesis

Solvent-Free Reaction Conditions

Solvent-free, or solid-state, reaction conditions represent a cornerstone of green synthesis by eliminating the environmental and economic costs associated with solvent use, recovery, and disposal. For the synthesis of substituted imidazoles, these conditions often lead to higher yields, shorter reaction times, and simpler work-up procedures.

One common approach involves the condensation of reactants on a solid support. For instance, the synthesis of trisubstituted imidazoles has been successfully carried out by condensing an α-hydroxyketone with an aldehyde over silica (B1680970) gel or alumina (B75360) impregnated with ammonium (B1175870) acetate (B1210297). This method, often coupled with microwave irradiation, proceeds quickly and with good yields under solvent-free conditions clockss.org. The use of a solid support not only facilitates the reaction but also simplifies the purification of the final product clockss.org.

Mechanochemical methods, such as ball-milling, are another powerful technique for solvent-free synthesis. This approach uses mechanical energy to initiate chemical reactions between solid reactants. The synthesis of 2-unsubstituted imidazole (B134444) N-oxides has been achieved using ball-milling, which has expanded the scope of accessible imidazole derivatives to include previously hard-to-synthesize N(1)-aryl-substituted compounds in good to excellent yields uzh.chmdpi.com.

Heterogeneous catalysts are also pivotal in solvent-free syntheses. A novel polymeric catalyst, poly(2-acrylamido-2-methyl-1-propanesulfonic acid-co-acrylic acid) [poly(AMPS-co-AA)], has been employed for the three-component cyclocondensation of benzil (B1666583) or benzoin (B196080), an aldehyde, and ammonium acetate to produce 2,4,5-trisubstituted imidazoles with high yields ias.ac.in. The key benefits of this method include high product yields, reduced reaction times, and straightforward, non-chromatographic purification ias.ac.in.

Table 1: Comparison of Solvent-Free Synthesis Methods for Trisubstituted Imidazoles

| Method | Catalyst/Support | Conditions | Reaction Time | Yield (%) | Reference |

| Solid-Support | Silica Gel / Alumina | Microwave | Short | Good | clockss.org |

| Mechanochemical | Ball-Milling | Room Temperature | Varies | Good to Excellent | uzh.chmdpi.com |

| Heterogeneous Catalyst | Poly(AMPS-co-AA) | Thermal | Shorter | High | ias.ac.in |

| Heterogeneous Catalyst | Diethyl ammonium hydrogen phosphate | Thermal | Short | Excellent | sciepub.com |

Note: Data presented is for the synthesis of closely related trisubstituted imidazoles, as specific data for 2,4,5-trimethyl-1H-imidazole under these exact conditions is not always available.

Aqueous Media Reactions

Water is considered the ultimate green solvent due to its non-toxicity, non-flammability, availability, and low cost. Performing organic reactions in aqueous media is a primary goal of green chemistry. The synthesis of polysubstituted imidazoles in water has been successfully demonstrated, often facilitated by catalysts and energy sources like microwaves.

A notable example is the one-pot synthesis of tri- and tetrasubstituted imidazoles from aldehydes in water, catalyzed by N-heterocyclic carbenes (NHCs) under microwave irradiation researchgate.net. This methodology involves the in situ generation of benzoin from aldehydes, which then condenses with ammonium acetate and, if applicable, an arylamine to form the imidazole ring researchgate.net. This process is not only environmentally friendly due to the use of water but also highly efficient, leading to high yields of the desired products researchgate.net.

Biocatalysts and natural acids in aqueous systems also offer a green pathway. For example, lemon juice, which contains citric acid, has been used as a natural and effective catalyst for the one-pot, three-component synthesis of 2,4,5-triaryl-1H-imidazoles in an ethanol-water medium jipbs.com. This method is advantageous because the catalyst is inexpensive, readily available, biodegradable, and non-toxic, with the reactions proceeding to give high yields in a short timeframe jipbs.com.

Ultrasound has also been shown to promote multicomponent reactions for synthesizing heterocycles in water, often leading to higher yields compared to other methods researchgate.netarabjchem.org.

Table 2: Aqueous Synthesis of Substituted Imidazoles

| Catalyst | Energy Source | Reactants | Yield (%) | Reference |

| N-Heterocyclic Carbene (NHC) | Microwave | Aldehydes, NH4OAc | High | researchgate.net |

| Lemon Juice (Citric Acid) | Conventional Heating | Benzil, Aldehydes, NH4OAc | 90-98 | jipbs.com |

Note: The table showcases examples for the synthesis of polysubstituted imidazoles in aqueous or partially aqueous media.

Use of Recyclable Catalysts

Nanomagnetic catalysts, such as iron(III) oxide (Fe3O4) nanoparticles, have gained significant attention tandfonline.comresearchgate.net. These catalysts are effective in promoting the synthesis of imidazole derivatives and can be easily separated from the reaction mixture using an external magnet, allowing for their straightforward recovery and reuse tandfonline.comresearchgate.net. For example, Fe3O4 nanoparticles have been used for the green synthesis of imidazole derivatives under solvent-free conditions researchgate.net. Similarly, copper ferrite (B1171679) (CuFe2O4) nanoparticles have been employed for the synthesis of 1,2,4,5-trisubstituted imidazoles in aqueous media, with the catalyst being reusable for up to six cycles without significant loss of activity tandfonline.com.

Silica-supported catalysts are another important class of recyclable catalysts. HBF4–SiO2 has been identified as a highly effective and reusable catalyst for both three-component and four-component reactions to produce tri- and tetrasubstituted imidazoles, respectively rsc.org. This solid acid catalyst can be reused for five consecutive runs without a significant drop in its catalytic efficacy rsc.org.

Polymeric catalysts also offer excellent reusability. The [poly(AMPS-co-AA)] catalyst used in the solvent-free synthesis of 2,4,5-trisubstituted imidazoles was found to be reusable for several cycles without a noticeable decrease in its efficiency ias.ac.in.

Table 3: Examples of Recyclable Catalysts in Imidazole Synthesis

| Catalyst | Type | Reaction | Reusability | Reference |

| Fe3O4 Nanoparticles | Nanomagnetic | Multicomponent synthesis of imidazoles | Reusable | researchgate.net |

| CuFe2O4 Nanoparticles | Nanomagnetic | Synthesis of 1,2,4,5-trisubstituted imidazoles | Up to 6 cycles | tandfonline.com |

| HBF4–SiO2 | Silica-supported acid | Synthesis of tri- and tetrasubstituted imidazoles | Up to 5 cycles | rsc.org |

| Poly(AMPS-co-AA) | Polymeric | Synthesis of 2,4,5-trisubstituted imidazoles | Reusable for 3 cycles | ias.ac.in |

| Ni-C Schiff's base complex | Metal Complex | Synthesis of 2,4,5-trisubstituted imidazoles | Reusable | thieme-connect.com |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has become a powerful tool in green chemistry, offering significant advantages over conventional heating methods, such as dramatically reduced reaction times, increased yields, and often improved product purity eurekaselect.comsphinxsai.com.

The synthesis of substituted imidazoles is particularly well-suited to microwave assistance. A one-pot, solvent-free microwave-assisted synthesis of trisubstituted imidazoles has been reported, where an α-hydroxyketone and an aldehyde are condensed on a solid support like silica gel or alumina clockss.org. This method is not only rapid but also circumvents the need for harsh reaction conditions and reduces waste clockss.org.

Comparative studies have consistently shown the superiority of microwave-assisted methods over conventional heating for imidazole synthesis. For instance, the synthesis of trisubstituted imidazoles using microwave irradiation resulted in greater yields in minimal time compared to traditional heating protocols eurekaselect.com. While conventional methods may require several hours of reflux, microwave-assisted reactions can often be completed in a matter of minutes sphinxsai.comderpharmachemica.com.

This technology is also highly compatible with multicomponent reactions, further enhancing its green credentials. A microwave-assisted, one-pot synthesis of 2,4,5-trisubstituted imidazoles using a recyclable nickel catalyst has been developed, showcasing the synergy between different green chemistry principles thieme-connect.com.

Table 4: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis of Trisubstituted Imidazoles

| Method | Reaction Time | Yield (%) | Key Advantages | References |

| Conventional Heating | Hours | Lower to Moderate | Standard laboratory setup | eurekaselect.comderpharmachemica.com |

| Microwave-Assisted | Minutes | Higher | Rapid heating, shorter reaction time, increased yield, energy efficiency | thieme-connect.comeurekaselect.comsphinxsai.comderpharmachemica.com |

Ultrasound-Irradiation Enhanced Reactions

Sonochemistry, the application of ultrasound to chemical reactions, provides another non-conventional energy source that aligns with the principles of green chemistry. Ultrasonic irradiation can significantly enhance reaction rates and yields by generating localized high temperatures and pressures through acoustic cavitation nih.gov.

The synthesis of substituted imidazoles has been shown to benefit greatly from ultrasound assistance. One-pot, multicomponent syntheses of 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles have been developed using ultrasound irradiation in the presence of various catalysts mdpi.comscirp.orgnih.gov. These sonochemical methods often result in excellent yields in remarkably short reaction times compared to silent (non-ultrasound) or conventional heating methods nih.govresearchgate.net.

For example, the synthesis of 2,4,5-trisubstituted imidazoles using urea (B33335) as a nitrogen source and triphenylphosphine (B44618) (PPh3) as an organocatalyst in ethylene (B1197577) glycol was significantly improved by ultrasonic irradiation, affording products in 80–95% yield at room temperature bohrium.com. Similarly, the use of magnetic nanoparticles (Fe3O4 MNPs) as a catalyst under ultrasound irradiation afforded 2,4,5-trisubstituted imidazoles in high yields of up to 97% mdpi.com.

The combination of ultrasound with aqueous media further enhances the green nature of the synthesis. Ultrasound-assisted multicomponent reactions in water are considered a highly eco-friendly technique for assembling bioactive heterocyclic compounds researchgate.netarabjchem.org.

Table 5: Effect of Ultrasound on the Synthesis of Substituted Imidazoles

| Catalyst | Conditions | Reaction Time | Yield (%) | Reference |

| Zr(acac)4 | Ultrasound, 20-50 min | 20-50 min | up to 97% | nih.gov |

| None | Reflux, ~3 h | ~3 h | up to 84% | nih.gov |

| Fe3O4 MNPs | Ultrasound | Short | up to 97% | mdpi.com |

| γ-Al2O3 NPs | Ultrasound | Shorter | up to 95% | nih.gov |

| γ-Al2O3 NPs | Conventional | Longer | Lower | nih.gov |

Atom Economy and Waste Minimization

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. Multicomponent reactions (MCRs) are inherently atom-economical as they combine three or more reactants in a single step to form a product that contains a substantial portion of the atoms from all starting materials sciepub.com.

The Debus-Radziszewski imidazole synthesis and its modern variations, which are commonly used to produce this compound and other substituted imidazoles, are classic examples of MCRs wikipedia.org. In this reaction, a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) (or a primary amine) condense to form the imidazole ring. The only byproduct is water, leading to a very high atom economy.

By designing syntheses based on MCRs, chemists can significantly minimize the generation of waste. Instead of multi-step syntheses that often involve isolating intermediates and using stoichiometric reagents, one-pot MCRs streamline the process, reduce solvent and energy consumption, and simplify purification procedures sciepub.com. The solvent-free, microwave-assisted, and catalytically driven methods discussed in the previous sections are often based on an MCR approach, thereby maximizing atom economy and minimizing waste clockss.orgthieme-connect.com.

For example, the one-pot, four-component synthesis of 1,2,4,5-tetrasubstituted imidazoles from a 1,2-diketone, an aldehyde, a primary amine, and ammonium acetate is a highly atom-economical process rsc.org. The development of such efficient, one-pot procedures is crucial for reducing the environmental footprint (E-Factor) of chemical manufacturing, which is a measure of the total waste produced per unit of product.

Future Research Directions and Challenges

Development of Novel Regioselective Synthesis Methods

The classical synthesis of 2,4,5-trisubstituted imidazoles often involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonium (B1175870) acetate (B1210297). For 2,4,5-trimethyl-1H-imidazole, this would typically involve the reaction of diacetyl (butane-2,3-dione) and acetaldehyde (B116499) with a source of ammonia (B1221849). While this approach is straightforward, future research could focus on developing novel methods that offer enhanced control over the substitution pattern, particularly when unsymmetrical diketones are used, which could lead to isomeric products.

Exploration of New Catalytic Systems for Efficiency and Sustainability

A plethora of catalysts have been employed for the synthesis of 2,4,5-trisubstituted imidazoles, ranging from Brønsted and Lewis acids to solid-supported catalysts and biocatalysts. jipbs.comias.ac.in For instance, Rochelle salt, lemon juice, and various polymeric catalysts have been demonstrated as effective for the synthesis of 2,4,5-triarylimidazoles. jipbs.comias.ac.inufms.br The exploration of these and other novel catalytic systems for the synthesis of this compound is a promising avenue for future research.

The focus will likely be on catalysts that are not only highly efficient in terms of yield and reaction time but also align with the principles of green chemistry. This includes the use of non-toxic, inexpensive, and recyclable catalysts. The development of heterogeneous catalysts could simplify product purification and catalyst recovery, making the process more sustainable and economically viable. Furthermore, catalyst systems that can operate under mild reaction conditions, such as room temperature and solvent-free or aqueous media, will be of particular interest.

| Catalyst Type | Examples for Triarylimidazoles | Potential for Trimethylimidazole Synthesis |

| Biocatalysts | Lemon Juice jipbs.com | High potential due to mild conditions and sustainability. |

| Polymeric Catalysts | Poly(AMPS-co-AA) ias.ac.in | Could offer high yields and easy separation. |

| Salts | Rochelle Salt ufms.br | Potential for cost-effective and environmentally friendly synthesis. |

Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Understanding

A thorough understanding of the reaction mechanism is crucial for optimizing synthetic protocols. Advanced spectroscopic techniques, such as in-situ FTIR and NMR, can provide real-time monitoring of the reaction progress, allowing for the identification of intermediates and transition states. This experimental data, when coupled with computational studies, can offer deep insights into the reaction pathway.

Recent computational studies have begun to explore the properties of this compound. A 2025 study investigated the geometry, frontier molecular orbitals (FMOs), HOMO-LUMO energy gap, and other pharmacokinetic properties using Density Functional Theory (DFT) at the 6-311++g(d,p) basis set with various functionals. dntb.gov.ua Such computational approaches can be extended to model the entire reaction coordinate for its synthesis, elucidating the role of the catalyst and predicting the most favorable reaction conditions. Spectroscopic data, including IR, Raman, 1H NMR, and 13C NMR, is available and provides the foundation for detailed structural characterization and for validating computational models. chemcd.com

Table of Spectroscopic Data for this compound chemcd.com

| Spectroscopic Technique | Key Data Points |

|---|---|

| Infrared (IR) | Available |

| Raman | Available |

| ¹H NMR | Available |

| ¹³C NMR | Available |

| Mass Spectrometry (MS) | Available |

Expanding the Scope of Derivatization for Material Science Applications

While imidazole (B134444) derivatives have been extensively studied for their biological activities, their application in material science is a growing field of interest. Future research on this compound could focus on its derivatization to create novel materials with interesting optical, electronic, or coordination properties. For example, functionalization of the imidazole ring could lead to the development of new ligands for metal-organic frameworks (MOFs), fluorescent sensors, or components of organic light-emitting diodes (OLEDs).

The challenge in this area is to design and synthesize derivatives with specific functionalities that can be incorporated into larger material architectures. This will require a combination of synthetic organic chemistry and materials characterization techniques to establish structure-property relationships.

Scalable and Industrially Relevant Synthetic Protocols

For any chemical compound to have a significant impact, its synthesis must be scalable and economically viable. A major challenge for the future will be to translate the laboratory-scale synthesis of this compound into a robust, industrially relevant process. This will involve optimizing reaction parameters such as temperature, pressure, and reactant concentrations to maximize yield and throughput while minimizing cost and waste.

The development of continuous flow processes could offer significant advantages over traditional batch synthesis in terms of safety, efficiency, and scalability. Furthermore, a thorough investigation of purification methods will be necessary to ensure the final product meets the required purity standards for its intended applications. The ultimate goal is to establish a synthetic protocol that is not only high-yielding but also safe, sustainable, and cost-effective on an industrial scale.

常见问题

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 2,4,5-Trimethyl-1H-imidazole?

- Answer : The compound can be synthesized via multicomponent reactions (MCRs) involving ketones, aldehydes, and ammonium acetate under acidic conditions. For example, a modified Debus-Radziszewski reaction using benzil derivatives, methyl-substituted aldehydes, and ammonia equivalents in refluxing ethanol or acetic acid yields trisubstituted imidazoles. Catalysts like LADES@MNP (magnetic nanoparticles) enhance reaction efficiency under sonication, reducing reaction time to 2 hours with yields >85% . Cyclization of amido-nitriles via nickel-catalyzed reactions is another route, enabling regioselective methyl group incorporation .

Q. How can the structural integrity of this compound be validated experimentally?

- Answer : Use a combination of spectroscopic and crystallographic techniques:

- FT-IR : Confirm N–H stretching (3448 cm⁻¹) and C=N absorption (1666 cm⁻¹) .

- NMR : Analyze and spectra for methyl group signals (δ 2.1–2.5 ppm for CH) and imidazole ring protons (δ 7.2–7.9 ppm) .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks using SHELXL refinement (e.g., CCDC-deposited structures) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products in this compound synthesis?

- Answer :

- Catalyst screening : Replace traditional acetic acid with LADES@MNP to suppress dimerization or oxidation by-products. Magnetic separation of the catalyst simplifies purification .

- Solvent effects : Polar aprotic solvents (e.g., DMF) improve regioselectivity, while ethanol reduces side reactions like imine formation .

- Temperature control : Lower temperatures (50–60°C) favor kinetic control, reducing thermal decomposition .

Q. How should researchers resolve contradictions in spectral data for methyl-substituted imidazoles?

- Answer :

- Cross-validation : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* level) to identify discrepancies in methyl group environments .

- Dynamic NMR : Detect rotational barriers of methyl groups if signal splitting occurs due to hindered rotation .

- Mass spectrometry : Use HRMS to distinguish isotopic patterns of by-products (e.g., chlorinated impurities from excess NHCl) .

Q. What computational strategies predict the electronic properties of this compound for material science applications?

- Answer :

- DFT modeling : Calculate HOMO-LUMO gaps (e.g., 4.2–4.5 eV) to assess redox activity. Methyl groups slightly lower electron density on the imidazole ring .

- Molecular docking : Simulate interactions with biological targets (e.g., cytochrome P450) using AutoDock Vina. The methyl groups enhance hydrophobic binding in enzyme pockets .

Q. How can the biological activity of this compound be systematically evaluated?

- Answer :